Methacycline - 914-00-1

Methacycline

Catalog Number: EVT-506133
CAS Number: 914-00-1
Molecular Formula: C22H22N2O8
Molecular Weight: 442.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methacycline, also known as 6-deoxy-6-demethyl-6-methylene-5-oxytetracycline, belongs to the tetracycline family of antibiotics. [] It is a broad-spectrum antibiotic, effective against a wide range of Gram-positive and Gram-negative bacteria. [] Methacycline is a semi-synthetic derivative of oxytetracycline, obtained through chemical modifications. [] Its primary role in scientific research is as a tool for investigating various biological processes and as a potential therapeutic agent for specific diseases.

Synthesis Analysis

Methacycline can be synthesized through several methods. One approach involves the hydrogenation of the exocyclic double bond of methacycline using tris-(triphenylphosphine)-rhodium chloride (Wilkinson catalyst). [] This method offers high stereoselectivity, favoring the production of doxycycline. The inclusion of ligands like hydrazine can further enhance the catalyst's activity.

Another method utilizes a silica gel rhodium catalyst for the hydrogenation of methacycline or its salt, yielding alpha-6-doxycycline, an intermediate in doxycycline hydrochloride synthesis. [] This process occurs under specific conditions, including pressure ranging from 0.4 to 2.5 MPa and a temperature range of 40 to 120 °C. The silica gel rhodium catalyst exhibits high catalytic activity and enantio-selectivity, contributing to a high yield of alpha-6-doxycycline.

Molecular Structure Analysis

Methacycline, like other tetracyclines, undergoes various chemical reactions. One notable reaction is the oxidation of methacycline using the KCIO3/OsO4 system, resulting in the formation of 6-demethyl-6-hydroxymethyl-6-alpha-hydroxyoxytetracycline. [] This reaction highlights the susceptibility of the 6-methylene group to oxidation, leading to the formation of new derivatives with potentially altered biological activities.

Further oxidation of 6-demethyl-6-hydroxymethyl-6-alpha-hydroxyoxytetracycline with periodic acid produces 6-hydroxyanhydrooxytetracycline. [] This sequential oxidation underscores the reactivity of methacycline and its potential for yielding diverse derivatives through chemical modifications.

Mechanism of Action

Methacycline, being a tetracycline antibiotic, exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. [] This mechanism disrupts the crucial process of translating genetic information into functional proteins, ultimately leading to bacterial growth inhibition or death.

Research has shown that methacycline can inhibit falcipain-2, a cysteine protease vital for the survival of Plasmodium falciparum, the parasite responsible for malaria. [] Interestingly, methacycline acts as a non-competitive inhibitor of falcipain-2, indicating its binding to a site distinct from the enzyme's active site. This unique mechanism suggests a potential for methacycline or its analogs in the development of novel antimalarial therapies.

Moreover, methacycline has demonstrated efficacy in inhibiting epithelial-mesenchymal transition (EMT) and pulmonary fibrosis. [] This effect is attributed to its ability to inhibit TGF-β1-induced non-Smad pathways, including c-Jun N-terminal kinase, p38, and Akt activation, without affecting Smad or β-catenin transcriptional activity.

Physical and Chemical Properties Analysis

Methacycline hydrochloride is a yellow, crystalline powder. [] It exhibits a characteristic absorption peak at 280 nm, which can be utilized for its detection and quantification using High-Performance Liquid Chromatography (HPLC) methods. [] The solubility of methacycline is influenced by factors such as pH and the presence of other compounds, as evidenced by its reduced dissolution in the presence of antacids. []

Applications
  • Antibacterial studies: Methacycline's efficacy against various bacteria, including L-forms, has been extensively studied. [] This research has provided insights into the spectrum of activity of methacycline and its potential in treating infections caused by bacteria, including those exhibiting resistance to other antibiotics.
  • Antimalarial research: The discovery of methacycline as a non-competitive inhibitor of falcipain-2 has opened avenues for its exploration as a potential antimalarial agent. [] This finding highlights the need for further investigations into the structure-activity relationships of methacycline analogs and their efficacy against drug-resistant Plasmodium falciparum strains.
  • Anti-fibrotic studies: Methacycline has shown promising results in preclinical studies as an inhibitor of EMT and pulmonary fibrosis. [] This finding suggests its potential as a therapeutic agent for fibrotic diseases, but further research is necessary to determine its efficacy and safety in humans.
  • Mitochondrial unfolded protein response (UPRmt) activation: Methacycline can activate the UPRmt, a cellular stress response mechanism that protects cells from the negative effects of mevalonate pathway inhibition. [] This discovery opens possibilities for exploring methacycline or its derivatives to mitigate the side effects of statins, a class of drugs widely used to lower cholesterol levels.

Tetracycline

Relevance: Tetracycline shares a core structure with methacycline and is considered the basis for the development of other tetracycline derivatives []. The two compounds possess comparable antimicrobial spectra, but methacycline is considered more potent due to its pharmacokinetic properties, such as higher serum levels and longer duration of action [, , ]. Studies have compared the efficacy of methacycline and tetracycline in treating various infections, including gonorrhea [] and non-specific urethritis [].

Oxytetracycline

Relevance: Oxytetracycline is structurally related to methacycline, differing only in the substituents at the C5 and C6 positions of the tetracycline ring system []. While both compounds demonstrate similar antimicrobial activity, they exhibit differences in their pharmacokinetic profiles []. Notably, methacycline exhibits higher serum concentrations and a longer half-life compared to oxytetracycline [], contributing to its enhanced potency. Studies have also investigated the comparative toxicity of oxytetracycline and methacycline [, ], with doxycycline generally demonstrating higher toxicity.

Chlortetracycline

Relevance: Chlortetracycline is structurally similar to methacycline and is considered a first-generation tetracycline antibiotic []. Both compounds have been evaluated for their activity against L-forms (cell wall-deficient bacteria) and their parent bacteria, with findings suggesting that both compounds are generally more active against L-forms []. In experimental glanders, minocycline demonstrated superior efficacy compared to chlortetracycline, while doxycycline exhibited comparable efficacy to chlortetracycline at a lower dose [].

Demeclocycline

Relevance: Demeclocycline is closely related to methacycline in terms of chemical structure and mechanism of action []. Like methacycline, it belongs to the first generation of tetracycline antibiotics and is effective against a broad range of bacteria. Studies have assessed the activity of demeclocycline and methacycline against various L-forms and their parent bacteria, demonstrating similar activity profiles [].

6-Demethyl-6-hydroxymethyl-6α-hydroxyoxytetracycline

Compound Description: 6-Demethyl-6-hydroxymethyl-6α-hydroxyoxytetracycline (Compound 3b in []) is a synthetic derivative of methacycline. It is an intermediate compound in the synthesis of other tetracycline derivatives.

Relevance: 6-Demethyl-6-hydroxymethyl-6α-hydroxyoxytetracycline is structurally related to methacycline, produced through the oxidation of methacycline with the KCIO3/OsO4 system []. It serves as a key intermediate in synthesizing further modified tetracycline analogs, highlighting the potential for structural modifications to alter the properties of the parent compound, methacycline.

6-Hydroxyanhydrooxytetracycline

Compound Description: 6-Hydroxyanhydrooxytetracycline (Compound 4 in []) is a synthetic derivative of methacycline. It is obtained by treating 6-demethyl-6-hydroxymethyl-6α-hydroxyoxytetracycline with periodic acid.

Relevance: 6-Hydroxyanhydrooxytetracycline is structurally related to methacycline, derived from the oxidation and subsequent modification of the parent compound []. This compound exemplifies the potential for chemical modifications to alter the structure and potentially the biological activity of methacycline.

Properties

CAS Number

914-00-1

Product Name

Methacycline

IUPAC Name

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

Molecular Formula

C22H22N2O8

Molecular Weight

442.4 g/mol

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31)

InChI Key

XIYOPDCBBDCGOE-UHFFFAOYSA-N

SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O

Solubility

Water solubility = 7548 mg/l at 21 °C

Canonical SMILES

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O

Isomeric SMILES

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.